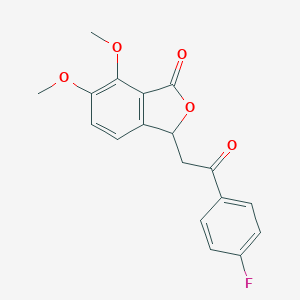

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

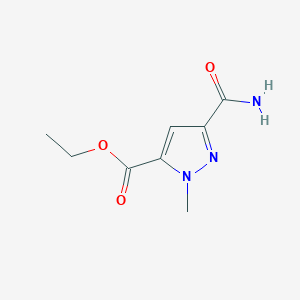

The compound “3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one” is a complex organic molecule. It contains a fluorophenyl group, an oxoethyl group, and a dimethoxyisobenzofuran group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The fluorophenyl group, for example, might undergo reactions with nucleophiles. The oxoethyl group could potentially be involved in oxidation or reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of various physiological processes. When this compound binds to these receptors, it activates a signaling cascade that leads to the production of various neurotransmitters and other signaling molecules.

Biochemical and Physiological Effects:

This compound has been shown to produce a range of effects similar to those of THC, including analgesia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective properties, and to modulate the activity of various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one as a research tool is its high affinity for the CB1 and CB2 receptors, which allows for the selective activation of these receptors in vitro and in vivo. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain experimental settings.

Future Directions

Future research on 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one may focus on its potential therapeutic applications, such as the treatment of pain, inflammation, and neurodegenerative disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and pharmacokinetics, as well as to explore its interactions with other neurotransmitter systems.

Synthesis Methods

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-nitrobenzaldehyde with 2-(dimethylamino)ethylamine followed by reduction of the resulting nitro compound with zinc in acetic acid. The final product is obtained by refluxing the intermediate with acetic anhydride and sodium acetate.

Scientific Research Applications

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has been used as a research tool in the study of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. It has been shown to bind with high affinity to both the CB1 and CB2 receptors, and to produce a range of effects similar to those of THC.

Safety and Hazards

properties

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJYRAAAIWVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

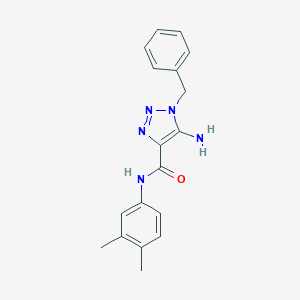

![4-[(2-Furylmethyl)sulfanyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B361308.png)

![Ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B361310.png)

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)

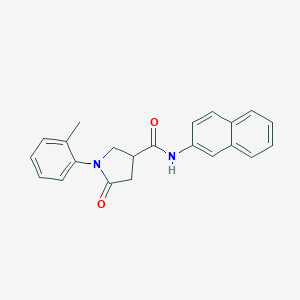

![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)

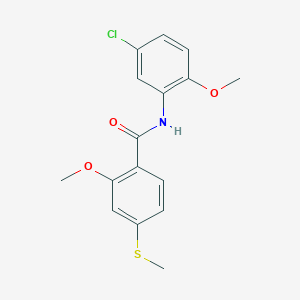

![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)

![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)